Technical Whitepaper: Physicochemical Profiling of 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol
Technical Whitepaper: Physicochemical Profiling of 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol
[1]
Executive Summary
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol (CAS 131252-25-0) represents a critical class of fluorinated chiral building blocks used in modern medicinal chemistry.[1][2] Distinguished by the presence of a trifluoromethyl (
Molecular Architecture & Identification
The compound features a trifluoromethyl group that significantly alters the acidity and hydrogen-bonding capability of the adjacent hydroxyl group compared to non-fluorinated analogs. The
| Parameter | Detail |
| IUPAC Name | 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol |
| CAS Registry Number | 131252-25-0 |
| Molecular Formula | |
| Molecular Weight | 204.19 g/mol |
| SMILES | CCc1ccc(cc1)C(O)C(F)(F)F |
| InChI Key | Unique identifier for database integration (Predicted) |
| Stereochemistry | Contains one chiral center (C1); exists as (R)- and (S)- enantiomers.[1][2][3][4] |
Physicochemical Properties
Note: Where experimental values for the specific ethyl derivative are limited in open literature, values are predicted based on structure-activity relationships (SAR) of close analogs (e.g., 1-phenyl-2,2,2-trifluoroethanol).[1]
| Property | Value / Range | Context |
| Physical State | Colorless to pale yellow liquid | Standard ambient temperature and pressure.[1] |
| Boiling Point | ~95–100 °C at 10 mmHg (Predicted) | High volatility requires vacuum distillation for purification. |
| Density | ~1.25 ± 0.05 g/cm³ | Denser than water due to heavy fluorine atoms. |
| Lipophilicity (LogP) | 3.2 – 3.5 (Predicted) | |
| pKa | ~11.5 – 12.0 | More acidic than ethanol (pKa ~16) due to electron-withdrawing |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Limited solubility in water; highly soluble in organic solvents.[1] |
Synthesis & Manufacturing Protocols
A. Synthetic Pathway Overview
The primary synthesis involves the reduction of the corresponding ketone, 1-(4-ethylphenyl)-2,2,2-trifluoroethanone.[1] The choice of reducing agent determines whether the product is racemic or enantiomerically enriched.
Figure 1: Divergent synthetic pathways for racemic and enantioselective production.
B. Protocol 1: Racemic Reduction (Standard Lab Scale)
Objective: Rapid generation of material for non-chiral applications or analytical standards.
-
Preparation: Dissolve 1-(4-ethylphenyl)-2,2,2-trifluoroethanone (1.0 eq) in Methanol (0.5 M concentration).
-
Addition: Cool solution to 0°C. Add Sodium Borohydride (
, 1.2 eq) portion-wise over 15 minutes to control exotherm. -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 8:1).
-
Quench: Quench carefully with saturated
solution. -
Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
C. Protocol 2: Asymmetric Transfer Hydrogenation (High Value)
Objective: Synthesis of enantiopure (S)- or (R)- alcohol for drug development.[1]
-
Catalyst Prep: Use a Ruthenium catalyst system, e.g.,
.[1] -
Reaction Matrix: Dissolve ketone in an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) or use Sodium Formate in water/DCM biphasic system.
-
Execution: Stir at 25-40°C for 12-24 hours. The
group activates the ketone, typically resulting in high conversion. -
Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (see Section 4).
Analytical Characterization & Quality Control
Spectroscopic Signature (Expected)
-
1H NMR (400 MHz,
): -
19F NMR: Single singlet/doublet around -78 ppm (characteristic of
group).[1]
Chiral Purity Determination
To validate the efficacy of asymmetric synthesis, chiral HPLC is required.
-
Column: Chiralcel OD-H or AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Logic: The
group creates a significant dipole difference, usually allowing baseline separation of enantiomers.
Functional Applications in Drug Discovery[3][8][9][10][11]
The 1-(4-ethylphenyl)-2,2,2-trifluoroethanol scaffold is not merely a solvent but a "privileged structure" in medicinal chemistry.[1]
Figure 2: Functional utility in pharmaceutical workflows.
-
Metabolic Blocking: The electron-withdrawing
group deactivates the benzylic position, making the alcohol (and its derivatives) resistant to Cytochrome P450 oxidation compared to the non-fluorinated ethyl-benzyl alcohol.[1] -
Chiral Intermediates: Converted into tosylates or mesylates, this alcohol undergoes
displacement with amines or thiols to create chiral active pharmaceutical ingredients (APIs) while inverting stereochemistry.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and acid chlorides.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption, although the
group renders it less hygroscopic than ethanol.
References
-
Synthesis of Trifluoromethyl Alcohols: 2,2,2-Trifluoroethanol - Synthesis and Properties. Wikipedia/ChemEurope. Link
-
Enantioselective Catalysis: Enantioselective Synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol. Izvestiya Vuzov. Khimiya i Khimicheskaya Tekhnologiya, 2022. Link
-
General Properties of 1-Aryl-2,2,2-trifluoroethanols: Ethanone, 2,2,2-trifluoro-1-phenyl- Properties.[1] NIST Chemistry WebBook.[1] Link
-
Applications in Drug Discovery: Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions.[1][5] PubMed, 2014. Link
-
Safety Data: Safety Data Sheet for 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol (Analog). Apollo Scientific. Link
Sources
- 1. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1355251-10-3 | CAS DataBase [m.chemicalbook.com]
- 5. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
